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  • Product: (1-tert-butyl-1H-pyrazol-4-yl)methanamine

Core Science & Biosynthesis

Foundational

Technical Monograph: (1-tert-butyl-1H-pyrazol-4-yl)methanamine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary (1-tert-butyl-1H-pyrazol-4-yl)methanamine is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). Characterized by a lipophilic tert-butyl moiety at the N1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-tert-butyl-1H-pyrazol-4-yl)methanamine is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). Characterized by a lipophilic tert-butyl moiety at the N1 position and a primary amine "warhead" at the C4 position, this scaffold serves as a critical linker in the synthesis of kinase inhibitors and GPCR modulators. Its structural duality—combining a bulky hydrophobic anchor with a polar, reactive handle—allows for the precise optimization of Lipophilic Efficiency (LipE) in lead compounds.

Physicochemical Profile

The compound exhibits a balance of lipophilicity and basicity, making it an ideal candidate for penetrating hydrophobic pockets while maintaining aqueous solubility through salt formation.

PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Formula C₈H₁₅N₃Compact fragment for FBDD.
Molecular Weight 153.23 g/mol Low MW allows for significant elaboration.
LogP (Octanol/Water) ~1.3 – 1.6Moderate lipophilicity; good membrane permeability potential.
pKa (Amine) ~9.2Typical for benzylamine-like primary amines; forms stable salts.
pKa (Pyrazole N2) ~2.5Weakly basic; unlikely to be protonated at physiological pH.
TPSA ~41 ŲExcellent range for CNS and peripheral exposure.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
H-Bond Donors/Acceptors 2 / 2Balanced profile for specific receptor interactions.

Structural Biology & SAR Implications

In medicinal chemistry, the (1-tert-butyl-1H-pyrazol-4-yl)methanamine scaffold functions through two distinct pharmacophoric vectors:

  • The tert-Butyl Anchor (N1 Position):

    • Hydrophobic Filling: The bulky tert-butyl group is a spherical, hydrophobic moiety that efficiently fills "greasy" pockets (e.g., the ATP-binding site back-pocket in kinases).

    • Metabolic Stability: Unlike linear alkyl chains, the tert-butyl group is resistant to oxidative metabolism (CYP450), enhancing the half-life of the final drug candidate.

    • Rigidity: The steric bulk restricts the rotation of the pyrazole ring relative to the protein environment, pre-organizing the inhibitor for binding.

  • The Methanamine Linker (C4 Position):

    • Vector Extension: The methylene spacer (-CH₂-) decouples the amine from the aromatic pyrazole ring, preserving the basicity of the nitrogen (unlike an aniline).

    • Salt Bridging: The primary amine is a key interaction point, often forming salt bridges with aspartate or glutamate residues in the active site.

    • Synthetic Handle: It serves as a versatile nucleophile for amide coupling, reductive amination, or sulfonylation to attach "tail" regions of the inhibitor.

Visualization: Pharmacophore Mapping

Pharmacophore cluster_interactions Biological Interaction Context tButyl tert-Butyl Group (Hydrophobic Anchor) Pyrazole Pyrazole Core (Scaffold/Spacer) tButyl->Pyrazole N1 Substitution (Steric Bulk) Pocket Hydrophobic Pocket (Val/Leu/Phe) tButyl->Pocket Van der Waals Linker Methylene Linker (Spacer) Pyrazole->Linker C4 Substitution (Vector) Amine Primary Amine (H-Bond Donor/Acceptor) Linker->Amine Nucleophilic Handle Residue Acidic Residue (Asp/Glu) Amine->Residue Ionic Bond

Figure 1: Pharmacophore map illustrating the dual role of the scaffold: hydrophobic anchoring via the tert-butyl group and electrostatic interaction via the amine.[1]

Synthetic Methodology

The synthesis of (1-tert-butyl-1H-pyrazol-4-yl)methanamine typically proceeds via a convergent route starting from tert-butylhydrazine. The key challenge is ensuring regioselectivity at the N1 position, which is controlled by the steric bulk of the tert-butyl group during the initial cyclization.

Core Synthetic Pathway
  • Cyclization: Condensation of tert-butylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (or malonaldehyde bis(dimethylacetal)) to form the 1-tert-butyl-1H-pyrazole core.

  • Formylation: Vilsmeier-Haack reaction using POCl₃ and DMF introduces an aldehyde at the C4 position (the most electron-rich site).

  • Reductive Amination: The aldehyde is converted to the primary amine via an oxime intermediate or direct reductive amination with ammonia/ammonium acetate and a reducing agent (e.g., NaBH₄ or NaBH₃CN).

Visualization: Synthesis Flowchart

Synthesis Hydrazine tert-Butylhydrazine HCl Pyrazole 1-tert-Butyl-1H-pyrazole Hydrazine->Pyrazole Condensation TMP 1,1,3,3-Tetramethoxypropane TMP->Pyrazole Condensation Aldehyde 1-tert-Butyl-1H-pyrazole-4-carbaldehyde Pyrazole->Aldehyde Formylation Step1 Step 1: Cyclization (EtOH, Reflux, HCl) Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl, NaOAc Product (1-tert-butyl-1H-pyrazol-4-yl)methanamine Oxime->Product Reduction (H2/Pd-C) Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C to 80°C) Step3 Step 3: Reductive Amination (NH2OH then H2/Pd or NaBH4)

Figure 2: Step-wise synthetic pathway from commercially available precursors to the target amine.

Experimental Protocols

Safety Note: Hydrazines are potential carcinogens. POCl₃ reacts violently with water. Perform all reactions in a fume hood with appropriate PPE.

Protocol A: Synthesis of 1-tert-Butyl-1H-pyrazole-4-carbaldehyde
  • Reagents: 1-tert-butyl-1H-pyrazole (1.0 eq), DMF (3.0 eq), POCl₃ (1.2 eq).

  • Procedure:

    • Cool anhydrous DMF to 0°C in a round-bottom flask under N₂.

    • Add POCl₃ dropwise over 30 minutes (exothermic). Stir for 30 mins to form the Vilsmeier reagent.

    • Add a solution of 1-tert-butyl-1H-pyrazole in DMF dropwise.

    • Heat the mixture to 80°C for 4 hours.

    • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ solution to pH 7-8. Extract with Ethyl Acetate (3x).[2][3]

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination to (1-tert-butyl-1H-pyrazol-4-yl)methanamine
  • Reagents: Pyrazole-4-carbaldehyde (from Protocol A), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq), Ethanol, Pd/C (10% w/w), H₂ (balloon).

  • Procedure:

    • Oxime Formation: Dissolve the aldehyde in Ethanol/Water (4:1). Add NH₂OH·HCl and NaOAc. Stir at RT for 2 hours until aldehyde is consumed (TLC monitoring).

    • Extraction: Remove ethanol in vacuo, extract with EtOAc, wash with water, dry, and concentrate to yield the crude oxime.

    • Reduction: Dissolve the crude oxime in Methanol. Add 10% Pd/C catalyst (10 wt% of substrate).

    • Stir under H₂ atmosphere (balloon pressure) for 12-16 hours at RT.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

    • Salt Formation: Dissolve the residue in Et₂O and add 2M HCl in Et₂O to precipitate the hydrochloride salt. Filter and dry under vacuum.

Handling & Stability

  • Storage: Store the hydrochloride salt at 2-8°C in a desiccator. The free base is sensitive to CO₂ (carbamate formation) and oxidation; store under inert gas (Argon/Nitrogen).

  • Solubility:

    • Free Base:[1] Soluble in DCM, Methanol, Ethanol, DMSO.

    • HCl Salt: Highly soluble in Water, Methanol; insoluble in Ether/Hexane.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Synthesis of 1-Alkyl-pyrazoles:Organic Syntheses, Coll. Vol. 11, p. 25 (2009).
  • Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. [Source: sciencedirect.com]
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Source: pubs.acs.org]
  • Physicochemical Properties: PubChem Compound Summary for substituted pyrazoles. [Source: pubchem.ncbi.nlm.nih.gov]
  • Medicinal Chemistry of Pyrazoles: Fustero, S., et al. (2010). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal, 16(32), 9835. [Source: onlinelibrary.wiley.com]

Sources

Exploratory

An In-Depth Technical Guide to 1-tert-butyl-4-(aminomethyl)pyrazole and its Analogs for Researchers, Scientists, and Drug Development Professionals

Part 1: Physicochemical Properties and Molecular Structure A clear distinction between the requested, yet uncatalogued, compound and its documented analog is crucial for scientific accuracy. The primary structural differ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Physicochemical Properties and Molecular Structure

A clear distinction between the requested, yet uncatalogued, compound and its documented analog is crucial for scientific accuracy. The primary structural difference lies in the substituent at the 4-position of the pyrazole ring: an aminomethyl group (-CH₂NH₂) versus an amino group (-NH₂).

Core Compound Data

Below is a summary of the molecular formula and weight for both the theoretical and the documented compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Data Source
1-tert-butyl-4-(aminomethyl)pyrazoleC₈H₁₅N₃153.23Theoretical
1-tert-butyl-1H-pyrazol-4-amineC₇H₁₃N₃139.20[1]
Molecular Structure Visualization

The structural difference is illustrated in the following diagrams.

Caption: Documented structure of 1-tert-butyl-1H-pyrazol-4-amine.

Part 2: Synthesis and Functionalization

The synthesis of aminopyrazole derivatives is a well-established area of organic chemistry, with several robust methods available.

Synthesis of 1-Alkyl-4-Aminopyrazoles

A practical, two-step synthesis for 1-alkyl-4-aminopyrazoles has been described, which avoids potentially hazardous precursors. [2]This methodology involves:

  • Mitsunobu Reaction: Commercially available 4-nitropyrazole can undergo a Mitsunobu reaction with a suitable alcohol, in this case, tert-butanol, to yield the N1-alkylated nitropyrazole.

  • Reduction of the Nitro Group: The subsequent reduction of the nitro group, typically through catalytic hydrogenation, affords the desired 1-alkyl-4-aminopyrazole. [2]

G Start 4-Nitropyrazole + tert-Butanol Step1 Mitsunobu Reaction Start->Step1 Intermediate 1-tert-butyl-4-nitropyrazole Step1->Intermediate Step2 Catalytic Hydrogenation Intermediate->Step2 End 1-tert-butyl-1H-pyrazol-4-amine Step2->End

Caption: Synthetic workflow for 1-tert-butyl-1H-pyrazol-4-amine.

Theoretical Synthesis of 1-tert-butyl-4-(aminomethyl)pyrazole

A plausible synthetic route to the theoretical compound, 1-tert-butyl-4-(aminomethyl)pyrazole, could be envisioned through the reductive amination of a corresponding pyrazole-4-carboxaldehyde. This widely used reaction in organic synthesis involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. [3][4] Experimental Protocol (Hypothetical):

  • Starting Material: 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

  • Reaction: The aldehyde would be reacted with ammonia or a protected amine source.

  • Reduction: An in-situ reduction of the resulting imine intermediate using a suitable reducing agent, such as sodium triacetoxyborohydride, would yield the final aminomethyl product. [3]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [5][6]Aminopyrazoles, in particular, are versatile building blocks for the synthesis of compounds with a wide range of biological activities. [7][8][9]

Kinase Inhibition

Aminopyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. [10]The amino group often serves as a key hydrogen bond donor, anchoring the inhibitor to the ATP-binding site of the kinase.

Broad Biological Activities

Compounds featuring the aminopyrazole core have demonstrated a wide spectrum of pharmacological effects, including:

  • Anticancer properties [10]* Anti-inflammatory effects

  • Antimicrobial and antifungal activities [7]* Enzyme inhibition [7] The functionalization of the amino group and other positions on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological target profile.

Part 4: Safety and Handling

For 1-tert-butyl-1H-pyrazol-4-amine , the following safety information is reported:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1] It is imperative to handle this and related compounds in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(1). Available at: [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(12), 2849. Available at: [Link]

  • D'Andrea, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole. Retrieved February 12, 2026, from [Link]

  • Bryan, M. C., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(7), 1108–1115. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved February 12, 2026, from [Link]

  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2034. Available at: [Link]

  • Juárez-Ornelas, K. A., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1296. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2009). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved February 12, 2026, from [Link]

  • Juárez-Ornelas, K. A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]

  • Blake, A. J., et al. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Organic & Biomolecular Chemistry, 1(23), 4268–4274. Available at: [Link]

  • ResearchGate. (2011). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved February 12, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196–245. Available at: [Link]

  • El-Gazzar, A.-R. B. A., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 923–958. Available at: [Link]

  • ResearchGate. (2016). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved February 12, 2026, from [Link]

Sources

Foundational

A Technical Guide to (1-tert-butyl-1H-pyrazol-4-yl)methanamine and 1-tert-butyl-1H-pyrazol-4-amine for Drug Discovery Professionals

Introduction: The Privileged Pyrazole Scaffold and the Significance of the C4-Amino Linker The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold and the Significance of the C4-Amino Linker

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile synthetic handles.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide delves into a comparative analysis of two closely related pyrazole derivatives: (1-tert-butyl-1H-pyrazol-4-yl)methanamine and 1-tert-butyl-1H-pyrazol-4-amine. The key distinction lies in the nature of the amino group's attachment to the pyrazole core at the C4 position: a direct linkage in the latter and an indirect connection via a methylene spacer in the former. This seemingly subtle structural variance can profoundly impact the molecule's physicochemical properties, reactivity, and, ultimately, its pharmacological profile.

This document will provide researchers, scientists, and drug development professionals with an in-depth technical comparison of these two molecules. We will explore their synthesis, chemical properties, and the strategic implications of the aminomethyl versus the amino substituent in the context of drug design.

Structural and Physicochemical Properties: A Tale of Two Amines

The fundamental difference between (1-tert-butyl-1H-pyrazol-4-yl)methanamine and 1-tert-butyl-1H-pyrazol-4-amine is the hybridization of the carbon atom to which the amino group is attached. In the case of the methanamine derivative, the amino group is bonded to an sp³-hybridized carbon, rendering it an alkylamine. Conversely, the 4-amine derivative features an amino group directly attached to the sp²-hybridized carbon of the aromatic pyrazole ring, classifying it as an arylamine analogue. This distinction is paramount as it governs the electronic and steric properties of the amino group.

Diagram 1: Structural Comparison

G cluster_0 (1-tert-butyl-1H-pyrazol-4-yl)methanamine cluster_1 1-tert-butyl-1H-pyrazol-4-amine a C(CH3)3 n1 N a->n1 n2 N n1->n2 c3 C n2->c3 c4 C c3->c4 c4->n1 c6 CH2NH2 c4->c6 c5 CH c5->n1 a2 C(CH3)3 n3 N a2->n3 n4 N n3->n4 c7 C n4->c7 c8 C-NH2 c7->c8 c8->n3 c9 CH c9->n3

Caption: Structural formulas of the two pyrazole derivatives.

Table 1: Comparative Physicochemical Properties (Predicted and Inferred)

Property(1-tert-butyl-1H-pyrazol-4-yl)methanamine1-tert-butyl-1H-pyrazol-4-amineRationale for Difference
Basicity (pKa of conjugate acid) Higher (approx. 9-10)Lower (approx. 5-6)The lone pair on the nitrogen in the 4-amine is delocalized into the aromatic pyrazole ring, reducing its availability for protonation. The methanamine's lone pair is localized on the nitrogen, behaving like a typical alkylamine.
Nucleophilicity More nucleophilicLess nucleophilicSimilar to basicity, the delocalization of the lone pair in the 4-amine reduces its nucleophilic character.
Polarity Generally lowerGenerally higherThe direct attachment of the NH2 group to the aromatic ring in the 4-amine leads to a greater dipole moment.
Hydrogen Bonding Both are hydrogen bond donors and acceptors.Both are hydrogen bond donors and acceptors.The fundamental ability to participate in hydrogen bonding is retained in both molecules.
Lipophilicity (LogP) Likely higherLikely lowerThe introduction of the flexible, non-polar methylene spacer in the methanamine derivative can increase lipophilicity.

Synthesis Strategies: Building the Pyrazole Core and Introducing the Amino Functionality

The synthesis of both target molecules hinges on the construction of the 1-tert-butyl-pyrazole core, followed by the introduction of the respective amino or aminomethyl group at the C4 position.

Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

A common and efficient route to 4-aminopyrazoles involves the cyclization of a β-ketonitrile with a substituted hydrazine, followed by functional group manipulation.

Diagram 2: Synthetic Pathway to 1-tert-butyl-1H-pyrazol-4-amine

G start tert-Butylhydrazine intermediate1 1-tert-Butyl-4-cyano-1H-pyrazol-5-amine start->intermediate1 Cyclization reagent1 Ethoxy(methylene)malononitrile reagent1->intermediate1 final_product 1-tert-butyl-1H-pyrazol-4-amine intermediate1->final_product Diazotization & Reduction G cluster_0 From Aldehyde cluster_1 From Nitrile aldehyde 1-tert-butyl-1H-pyrazole-4-carbaldehyde imine Imine intermediate aldehyde->imine Condensation with NH3 or equivalent methanamine1 (1-tert-butyl-1H-pyrazol-4-yl)methanamine imine->methanamine1 Reduction (e.g., NaBH4, H2/Pd) nitrile 1-tert-butyl-1H-pyrazole-4-carbonitrile methanamine2 (1-tert-butyl-1H-pyrazol-4-yl)methanamine nitrile->methanamine2 Reduction (e.g., LiAlH4, H2/Raney Ni) G cluster_0 1-tert-butyl-1H-pyrazol-4-amine cluster_1 (1-tert-butyl-1H-pyrazol-4-yl)methanamine receptor_pocket_1 Receptor Pocket (Rigid) ligand_1 Pyrazol-4-amine ligand_1->receptor_pocket_1 H-bond (fixed distance) receptor_pocket_2 Receptor Pocket (Flexible) ligand_2 Pyrazol-4-yl-methanamine ligand_2->receptor_pocket_2 H-bond (variable distance and angle)

Sources

Exploratory

Pyrazole Methanamine Building Blocks: A Technical Guide to Synthesis and Medicinal Application

Topic: Pyrazole Methanamine Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Introduction: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrazole Methanamine Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Introduction: The Strategic Value of the Pyrazole Methanamine Scaffold

In the landscape of modern medicinal chemistry, the (1H-pyrazolyl)methanamine motif represents a high-value "privileged structure."[2][3] It bridges the pharmacophoric versatility of the pyrazole ring—a proven bioisostere for phenyl and pyridine rings—with the linker capabilities of a primary amine.[3]

Unlike simple aminopyrazoles where the nitrogen is directly attached to the aromatic ring (often reducing basicity and altering H-bond geometry), the methanamine linker (-CH₂-NH₂) introduces a degree of rotational freedom (sp³ carbon) and retains the basicity typical of benzylamines (pKa ~9.0–9.5).[2] This structural feature allows the amine to serve as a critical anchor point for:

  • Fragment-Based Drug Discovery (FBDD): High solubility and low molecular weight (MW < 150 Da) make it an ideal "super-fragment."[2]

  • Scaffold Hopping: Replacing benzylamines to improve aqueous solubility (logP reduction) and introduce additional H-bond donor/acceptor sites via the pyrazole nitrogens.[2]

  • Bivalent Ligand Construction: Linking hinge-binding motifs to solvent-exposed solubilizing groups in kinase inhibitors.[2]

Physicochemical Profile & Structural Properties[1][3][4][5][6]

Understanding the ionization and tautomeric behavior of this building block is prerequisite to its effective deployment in SAR (Structure-Activity Relationship) campaigns.[2]

pKa and Ionization

The molecule contains two distinct basic centers:

  • The Methanamine (-CH₂-NH₂): The primary amine is the most basic site.[2]

    • pKa: ~9.2 – 9.6 (comparable to benzylamine).[1][2]

    • Physiological State: Predominantly protonated (cationic) at pH 7.4, facilitating electrostatic interactions with aspartate/glutamate residues in binding pockets.[1][2]

  • The Pyrazole Ring:

    • N2 (Pyridine-like): Weakly basic (pKa of conjugate acid ~2.5).[2] It rarely protonates at physiological pH but serves as a crucial Hydrogen Bond Acceptor (HBA).[2]

    • N1 (Pyrrole-like): Weakly acidic (pKa ~14).[2] It acts as a Hydrogen Bond Donor (HBD).[2]

Tautomerism

Unsubstituted pyrazoles (N-H) exist in dynamic equilibrium between tautomers (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl).[2]

  • Impact: In crystal structures and protein binding sites, the specific tautomer is selected by the H-bond network of the active site.

  • Design Tip: N-alkylation locks the tautomer, fixing the vector of the methanamine arm.[1] Regiocontrol during this step is critical (see Section 3).

PropertyValue / CharacteristicImpact on Drug Design
MW ~97.12 Da (Core)Ideal for FBDD; high ligand efficiency (LE).[2]
ClogP ~ -0.6 to -0.1Low lipophilicity enhances aqueous solubility.[2]
H-Bond Donors 2 (NH₂, Pyrazole-NH)Critical for specific interactions (e.g., hinge binding).[1][2]
H-Bond Acceptors 2 (NH₂, Pyrazole-N)Versatile interaction with backbone carbonyls.[2]
Rotatable Bonds 2Allows induced fit without excessive entropic penalty.

Synthetic Methodologies

The synthesis of pyrazole methanamines typically proceeds via the reduction of oxidized precursors (nitriles, amides, oximes) or nucleophilic substitution.[1]

Route A: Reduction of Pyrazole Carbonitriles (Primary Method)

This is the most scalable approach. Cyanopyrazoles are stable precursors often derived from the condensation of hydrazines with ethoxymethylene malononitrile.

  • Reagents: Raney Nickel/H₂, LiAlH₄, or Borane-THF.[1][2]

  • Mechanism: Catalytic hydrogenation reduces the C≡N triple bond to the C-NH₂ single bond.

  • Challenge: Over-reduction or formation of secondary amines (dimerization).

  • Solution: Perform hydrogenation in the presence of ammonia or acetic anhydride (followed by hydrolysis) to suppress secondary amine formation.

Route B: Reductive Amination of Pyrazole Carbaldehydes

Useful for introducing substituents on the amine nitrogen early in the synthesis.

  • Precursor: Pyrazole-4-carbaldehyde (via Vilsmeier-Haack reaction).[2]

  • Protocol: React aldehyde with amine (R-NH₂) + NaBH(OAc)₃ or NaBH₃CN.[2]

Route C: Gabriel Synthesis (Regioselective N-Alkylation)

To avoid N1/N2 isomer mixtures, this route starts with a pre-functionalized hydrazine or employs specific alkylation conditions.[1][2]

  • Step 1: N-alkylation of pyrazole with a protected halomethyl species (e.g., N-(bromomethyl)phthalimide).[1][2]

  • Step 2: Hydrazinolysis to release the primary amine.

Critical Control Point: Regioselectivity

When alkylating a 3-substituted pyrazole, a mixture of 1,3- and 1,5-isomers is formed.[1][2]

  • Steric Control: Bulky substituents at C3 favor alkylation at the distal N1 (1,3-isomer).[1][2]

  • Conditions:

    • Kinetic control (Cs₂CO₃/DMF, low temp) often favors the 1,5-isomer (sterically crowded).[1][2]

    • Thermodynamic control (heating) favors the 1,3-isomer.[1][2]

    • Best Practice: Use SEM (2-(trimethylsilyl)ethoxymethyl) protection to separate isomers by chromatography before converting to the methanamine.[2]

Visualizing the Synthetic Logic

PyrazoleSynthesis cluster_Regio Regioselectivity Checkpoint Start Hydrazine + 1,3-Dicarbonyl/Enolether Intermediate Pyrazole Core (N-H Tautomers) Start->Intermediate Cyclocondensation Nitrile Pyrazole-CN (Nitrile) Intermediate->Nitrile Cyanation / Sandmeyer Aldehyde Pyrazole-CHO (Aldehyde) Intermediate->Aldehyde Vilsmeier-Haack Methanamine (Pyrazolyl)methanamine BUILDING BLOCK Nitrile->Methanamine Reduction (Raney Ni / H2) Aldehyde->Methanamine Reductive Amination (NH4OAc, NaBH3CN) Drug Kinase Inhibitor / Bioactive Ligand Methanamine->Drug Amide Coupling / Urea Formation

Caption: Divergent synthetic pathways to access the pyrazole methanamine scaffold, highlighting the critical regioselectivity checkpoint prior to functionalization.

Medicinal Chemistry Applications & Case Studies

Kinase Inhibitors (The "Hinge-Binder" Linker)

In kinase drug discovery, the pyrazole often sits in the ATP-binding pocket, forming H-bonds with the hinge region.[2] The methanamine arm extends towards the solvent front or the ribose pocket.

  • Example Logic: In p38 MAPK inhibitors (e.g., related to RO3201195 ), the amino-pyrazole core is essential.[1][2] Extending this with a methylene linker allows the amine to interact with specific residues like Asp or Glu in the solvent channel, improving selectivity over other kinases.[1]

Factor Xa and Thrombin Inhibitors

The pyrazole methanamine motif serves as a P1 ligand surrogate.

  • Mechanism: The protonated amine mimics the basic side chain of Arginine, interacting with the S1 specificity pocket (Asp189 in Trypsin-like serine proteases).[1][2]

  • Advantage: The pyrazole ring provides a rigid scaffold that positions the amine correctly while offering pi-stacking opportunities with aromatic residues (e.g., Trp215).[1][2]

Bioisosteric Replacement

Replacing a benzylamine with a (pyrazol-4-yl)methanamine :

  • Lowers LogP: Reduces metabolic liability associated with high lipophilicity.

  • Reduces CYP Inhibition: Pyrazoles are generally less prone to metabolic activation (e.g., quinone methide formation) compared to electron-rich phenols or anilines.[1][2]

Detailed Experimental Protocol

Protocol: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanamine Dihydrochloride

A robust, scalable method via nitrile reduction.[2]

Reagents:

  • 1-Methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)[2]

  • Raney Nickel (50% slurry in water, ~20 wt% loading)[1][2]

  • Ammonia (7N in Methanol) or Methanolic Ammonia[1][2]

  • Hydrogen Gas (Balloon or Parr shaker at 40 psi)

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel or round-bottom flask (if using balloon), dissolve 1-methyl-1H-pyrazole-4-carbonitrile (10 mmol) in 7N NH₃/MeOH (30 mL). Note: Ammonia is crucial to suppress secondary amine dimer formation.[2]

  • Catalyst Addition: Carefully add Raney Nickel slurry (approx. 1.0 g wet weight) under an argon blanket.[2] Caution: Raney Ni is pyrophoric when dry.[2]

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Agitate under H₂ atmosphere (40-50 psi preferred for faster kinetics, though balloon pressure works overnight) at room temperature for 12–16 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitrile (M+H ~108) and appearance of the amine (M+H ~112).

  • Workup: Filter the mixture through a pad of Celite (keep wet with MeOH to prevent catalyst ignition). Rinse the pad thoroughly with MeOH.

  • Salt Formation: Concentrate the filtrate in vacuo to a residue. Redissolve in minimal EtOH (5 mL) and add 4M HCl in Dioxane (5 mL) dropwise at 0°C.

  • Isolation: A white precipitate forms. Dilute with Et₂O (20 mL), filter, and dry under vacuum to yield the dihydrochloride salt .

Yield: Typically 85–95%. Purity: >98% by ¹H NMR.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles.[1][4] A review." Organic Preparations and Procedures International, 2009.[1] Link[1][2]

  • p38 MAPK Inhibitor Discovery: Goldstein, D. M., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[2][5] Journal of Medicinal Chemistry, 2006.[1] Link[1][2]

  • Physicochemical Properties of Pyrazoles: Elguero, J., et al. "Pyrazoles."[1][6] Comprehensive Heterocyclic Chemistry II, 1996.[1] Link[1][2]

  • Regioselective Alkylation: Kumar, V., et al. "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles."[1][2] Tetrahedron, 2012.[1][2] Link[1][2]

  • Fragment-Based Drug Discovery: Congreve, M., et al. "Recent Progress in Fragment-Based Drug Discovery."[1][2] Journal of Medicinal Chemistry, 2008.[1] Link[1][2]

Sources

Protocols & Analytical Methods

Method

Using 1-tert-butyl-pyrazole amines in fragment-based drug discovery

Application Note & Protocols Topic: Leveraging 1-tert-Butyl-Pyrazole Amines for Accelerated Fragment-Based Drug Discovery Audience: Researchers, scientists, and drug development professionals. Abstract Fragment-Based Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Leveraging 1-tert-Butyl-Pyrazole Amines for Accelerated Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality lead compounds.[1][2] This approach, which screens low molecular weight compounds (fragments) to identify weak but efficient binders, offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS).[3][4] Within the vast landscape of chemical scaffolds, the 1-tert-butyl-pyrazole amine core has emerged as a "privileged" structure, particularly effective in kinase inhibitor discovery.[5][6][7] This application note provides an in-depth guide to the strategic use of 1-tert-butyl-pyrazole amine fragments, detailing the rationale behind their design, robust protocols for screening and validation, and a strategic framework for hit-to-lead optimization.

The Rationale: Why 1-tert-Butyl-Pyrazole Amines?

The efficacy of the 1-tert-butyl-pyrazole amine scaffold is not accidental; it is rooted in a combination of advantageous structural and physicochemical properties that make it an ideal starting point for FBDD campaigns.

  • The Pyrazole-Amine Core - A Proven Hinge Binder: The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a bioisostere for other aromatic systems, often improving properties like lipophilicity and solubility.[8] The adjacent amine group is perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of kinase ATP-binding pockets, a common and effective anchoring strategy for inhibitors.[9] This mimicry of the adenine portion of ATP provides a strong initial foothold in a highly conserved binding site.

  • The N1-tert-Butyl Group - A Strategic Design Element: The incorporation of a tert-butyl group at the N1 position of the pyrazole ring is a deliberate design choice with multiple benefits:

    • Vectorial Exploration: It blocks one of the primary growth vectors from the pyrazole core, directing medicinal chemistry efforts towards the more productive C3, C5 (amine), and C4 positions for exploring the solvent-exposed regions and deeper pockets of the target.

    • Improved Physicochemical Properties: The bulky, non-polar tert-butyl group can enhance solubility and metabolic stability. It also prevents the N1-H from acting as a hydrogen bond donor, which can sometimes lead to non-specific interactions or undesirable pharmacokinetic profiles.[3]

    • Probing Specific Pockets: The steric bulk of the tert-butyl group can effectively probe hydrophobic pockets within the binding site, providing valuable structure-activity relationship (SAR) data from the very first screen.[9]

  • Synthetic Tractability: The synthesis of 1-tert-butyl-pyrazole amines is straightforward, allowing for the rapid creation of a diverse fragment library with various substitutions at other positions.[10][11] Fragments can be designed to be "poised" for follow-up chemistry, meaning they contain functional groups that facilitate easy elaboration once a hit is identified.[12]

The FBDD Workflow: A Strategic Overview

A successful FBDD campaign is a multi-stage process that systematically identifies and evolves weakly binding fragments into potent, selective lead compounds. Each stage relies on specific biophysical techniques to answer critical questions about the fragment-target interaction.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization Lib 1. Library Design (1-tert-Butyl-Pyrazole Amines) Screen 2. Primary Screen (DSF, SPR, NMR) Lib->Screen ~1000 Fragments Validate 3. Hit Validation (Orthogonal Methods) Screen->Validate ~50-100 Hits Thermo 4. Affinity & Thermodynamics (ITC, SPR) Validate->Thermo ~10-20 Validated Hits Structure 5. Structural Biology (X-ray, NMR) Thermo->Structure SBDD 6. Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Lead 7. Potent Lead Compound (nM Affinity) SBDD->Lead

Caption: High-level FBDD workflow using 1-tert-butyl-pyrazole amine fragments.

Primary Screening: Finding the Needles in the Haystack

The initial screen aims to rapidly identify fragments that bind to the target protein, even with very weak affinity (high µM to mM K D ).[13] Because fragments are weak binders, sensitive biophysical techniques are required.[14][15] There is no single best method; the choice depends on the nature of the target protein, available resources, and desired throughput.

Technique Principle Throughput Protein Consumption Information Provided Key Considerations
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (ΔT m ) upon ligand binding.[5]High (~1000s/day)LowBinding (Yes/No), T m shiftProne to false positives/negatives; requires a stable protein that unfolds cooperatively.
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand binds to a target immobilized on a sensor chip.[12]High (~1000s/day)Low-MediumBinding (Yes/No), Affinity (K D ), Kinetics (k on /k off )Requires protein immobilization, which may affect its native state. Non-specific binding can be an issue.
Ligand-Observed NMR Spectroscopy Observes the NMR signals of the fragments. Binding is detected via changes in relaxation (CPMG), saturation transfer (STD), or nuclear Overhauser effects (WaterLOGSY).[16][17]Medium (~100s/day)LowBinding (Yes/No), Binding Epitope (STD)Highly robust and sensitive to weak binding. Requires specialized equipment and expertise.
Protein-Observed NMR Spectroscopy Monitors chemical shift perturbations (CSPs) in the 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein upon fragment binding.[18]Low (~10-50/day)HighBinding (Yes/No), Binding Site, Affinity (K D )The "gold standard" for validation. Provides direct evidence of binding and location on the target.[14]

Hit Validation and Structural Characterization

A high rate of false positives can derail an FBDD campaign.[19] Therefore, hits from a primary screen must be validated using an orthogonal biophysical method. For example, a hit from DSF can be confirmed using a ligand-observed NMR experiment like Saturation Transfer Difference (STD).[16]

The ultimate goal of the hit validation phase is to obtain high-resolution structural information, typically through X-ray crystallography.[20][21] Co-crystallizing a fragment with the target protein provides a direct, three-dimensional view of the binding mode. This structural information is the essential blueprint for the next phase: rational, structure-based drug design.[12][21]

From Hit to Lead: The Optimization Journey

With a validated fragment hit and a high-resolution crystal structure in hand, the process of evolving the fragment into a high-affinity lead compound begins.[22][23] This involves synthetic chemistry guided by the structural insights to add functionality that makes new, favorable interactions with the target protein.

Hit_To_Lead cluster_0 Optimization Strategies cluster_1 start Validated Fragment Hit (e.g., 1-tert-butyl-pyrazole amine) K D ~ 500 µM grow Fragment Growing Add functional groups to explore adjacent pockets. start:f0->grow:f0 Most Common Strategy merge Fragment Merging Combine two overlapping fragments into a single molecule. start:f0->merge:f0 link Fragment Linking Connect two fragments binding in adjacent sites with a linker. start:f0->link:f0 end_node end_node grow:f0->end_node:f0 merge:f0->end_node:f0 link:f0->end_node:f0

Caption: Key strategies for hit-to-lead optimization in FBDD.[24]

For a 1-tert-butyl-pyrazole amine fragment anchored in a kinase hinge, "fragment growing" is the most common path.[24][25] Guided by the crystal structure, chemists synthesize analogues where substituents are added to the C3 or C4 positions of the pyrazole ring to pick up new interactions in the ribose pocket or towards the solvent front, systematically improving binding affinity.

Detailed Protocols

Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
  • Rationale: This protocol provides a straightforward, environmentally friendly synthesis of a core fragment building block. It uses an inorganic base and avoids organic solvents in the primary reaction, with a simple crystallization for product isolation.[10]

  • Materials:

    • tert-Butylhydrazine hydrochloride (98%)

    • 3-Aminocrotononitrile (96%)

    • Sodium hydroxide (NaOH) solution, 2 M

    • Deionized water

    • 250-mL three-necked round-bottomed flask

    • Magnetic stir bar, oil bath, reflux condenser, thermocouple

  • Procedure:

    • Equip the 250-mL flask with a magnetic stir bar and place it in an oil bath.

    • Charge the flask with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

    • Add 2 M NaOH solution (98.3 mL, 196.6 mmol) and begin stirring at ambient temperature until all solids dissolve (~10 min).

    • Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) in one portion and continue stirring.

    • Assemble the reflux condenser and insert a thermocouple to monitor the internal temperature.

    • Heat the slurry to an internal temperature of 90 °C with vigorous stirring. Maintain this temperature for 22 hours. The mixture will become a yellow/orange biphasic solution.

    • After 22 hours, cool the mixture to 57 °C.

    • Seeding & Crystallization (Critical Step): Remove a small aliquot (~2 mL), freeze it in a dry ice/acetone bath, and then allow it to warm slowly while stirring to form seed crystals. Add this seed slurry back to the main reaction mixture at 57 °C.

    • Once crystallization begins (observed as the formation of clear globules), turn off the heat and remove the oil bath.

    • Continue vigorous stirring as the mixture cools to ambient temperature.

    • Once the internal temperature is below 30 °C, immerse the flask in an ice-water bath for 1 hour to maximize crystallization.

    • Collect the crystalline product by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL), and dry under vacuum to a constant weight.

  • Scientist's Note: The seeding step is crucial for obtaining a high yield of crystalline product and avoiding oiling out. Precise temperature control during seeding ensures the formation of well-ordered crystals.

Protocol 2: Primary Hit Screening by Differential Scanning Fluorimetry (DSF)
  • Rationale: DSF is a rapid, high-throughput method to screen fragment libraries by identifying compounds that thermally stabilize the target protein.[5][26] A positive hit is a fragment that causes a significant positive shift in the protein's melting temperature (ΔT m ).

  • Materials:

    • Purified target protein (e.g., a kinase domain) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Fragment library stock solutions (e.g., 100 mM in DMSO).

    • SYPRO Orange dye (5000x stock in DMSO).

    • 96-well or 384-well qPCR plates.

    • Real-time PCR instrument capable of performing a melt curve analysis.

  • Procedure:

    • Prepare Master Mix: In a microcentrifuge tube, prepare a protein/dye master mix. For a 96-well plate, you might mix 1.0 mL of protein buffer, 20 µL of 50 µM protein stock, and 2 µL of 500x diluted SYPRO Orange dye. This provides enough for ~100 wells at 10 µL each.

    • Dispense Fragments: Using a liquid handler or manual multichannel pipette, dispense 100 nL of each fragment stock solution into the wells of the qPCR plate. Include wells with DMSO only (negative control) and a known binder if available (positive control).

    • Dispense Protein: Add 10 µL of the protein/dye master mix to each well. The final concentration will be ~1 µM protein and 200 µM fragment.

    • Seal and Centrifuge: Seal the plate securely with an optical seal. Briefly centrifuge the plate (e.g., 1000 x g for 1 min) to ensure all components are mixed at the bottom of the wells.

    • Run Melt Curve: Place the plate in the qPCR instrument. Run a melt curve protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second (a slow ramp is critical for equilibrium).

      • Acquire fluorescence data at each temperature increment.

    • Data Analysis:

      • Plot fluorescence versus temperature for each well.

      • Calculate the first derivative of each curve. The peak of the derivative curve corresponds to the melting temperature (T m ).

      • Calculate the ΔT m for each fragment well relative to the DMSO control wells (ΔT m = T m,fragment - T m,DMSO ).

      • A statistically significant positive ΔT m (e.g., > 2 °C or > 3 standard deviations above the mean of controls) indicates a potential hit.

  • Scientist's Note: It is crucial to screen for fragments that might interfere with the assay itself (e.g., intrinsic fluorescence). This can be done by running a parallel screen without the SYPRO Orange dye. Any fragment that affects the protein's melting curve in the absence of the dye is a potential artifact.

Protocol 3: Hit Validation by Saturation Transfer Difference (STD) NMR
  • Rationale: STD NMR is a powerful ligand-observed NMR technique for validating hits from primary screens.[14][16] It unambiguously confirms direct binding to the protein by detecting the transfer of magnetic saturation from the protein to a bound ligand. Unbound ligands receive no saturation and thus give no STD signal.

  • Materials:

    • Target protein (~10-20 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).

    • Fragment hit (~1 mM) from a DMSO-d6 stock.

    • NMR spectrometer (≥ 500 MHz) with a cryoprobe.

  • Procedure:

    • Sample Preparation: Prepare two NMR samples.

      • Sample A (Reference): 500 µL of deuterated buffer containing 1 mM of the fragment hit.

      • Sample B (Protein): 500 µL of deuterated buffer containing 1 mM of the fragment hit and 20 µM of the target protein.

    • Acquire Reference Spectrum: On Sample A, acquire a standard 1D ¹H NMR spectrum. This confirms the fragment is soluble and identifies its proton resonances.

    • Acquire STD Spectra: On Sample B, acquire an STD experiment. This involves two spectra:

      • On-resonance spectrum: A selective saturation pulse is applied to a region where only protein protons resonate (e.g., -1.0 ppm).

      • Off-resonance spectrum: The same pulse is applied to a region where neither protein nor ligand protons resonate (e.g., 40 ppm).

    • Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum. The resulting "difference" spectrum will only show signals from protons of the fragment that were in close contact with the protein.

    • Hit Confirmation: The presence of fragment signals in the STD difference spectrum is direct evidence of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).

  • Scientist's Note: The choice of the on-resonance saturation frequency is critical. It must be in a region with broad protein signals and completely free of any ligand signals to avoid direct saturation of the fragment. A saturation time of ~2 seconds is a good starting point for typical fragment-protein interactions.

References

  • Turnbull, A. P. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Ciulli, A., et al. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Sygnature Discovery. [Link]

  • Kapanidis, A. N., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. [Link]

  • Siegal, G., et al. (n.d.). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]

  • Reuman, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Burdick, D. J., et al. (2011). Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. PubMed. [Link]

  • Lentini, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Kudolo, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Lentini, S., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Wang, Y., et al. (2016). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. ACS Publications. [Link]

  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]

  • Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Goldstein, D. M., et al. (2012). X-ray Crystallographic Structure-Based Design of Selective Thienopyrazole Inhibitors for interleukin-2-inducible Tyrosine Kinase. PubMed. [Link]

  • Hartshorn, M. J. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]

  • Sobarzo-Sánchez, E., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Sobarzo-Sánchez, E., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Sobarzo-Sánchez, E., et al. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • Unknown. (n.d.). Example of fragment‐based screening by using ¹⁹F NMR spectroscopy. ResearchGate. [Link]

  • Unknown. (n.d.). Fragment to lead optimization of pyrazine-based inhibitors. ResearchGate. [Link]

  • Unknown. (n.d.). Chemical structures and X-ray crystallography of analogs of pyrazole 5. ResearchGate. [Link]

  • Wang, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Isvoran, A., et al. (2020). Using NMR Spectroscopy in the Fragment-Based Drug Discovery of Small-Molecule Anticancer Targeted Therapies. PubMed. [Link]

  • D'hooghe, M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Gelman, M. A., et al. (n.d.). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC. [Link]

  • Harner, M. J. (n.d.). NIH Public Access. San Diego. [Link]

  • McPhail, J. A. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. PMC. [Link]

  • Li, Z., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

  • Eldeghayam, A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Kudolo, M., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • Roman, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Ballante, F., & Ábrányi-Balogh, P. (Eds.). (n.d.). Special Issue: Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

  • Chen, I. J., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Hyvönen, M., & Blundell, T. L. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]

Sources

Application

Application Note: High-Fidelity N-Boc Protection of (1-tert-butyl-1H-pyrazol-4-yl)methanamine

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the N-Boc protection of (1-(tert-butyl)-1H-pyrazol-4-yl)methanamine . The following gu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the N-Boc protection of (1-(tert-butyl)-1H-pyrazol-4-yl)methanamine .

The following guide synthesizes field-proven organic synthesis techniques with specific considerations for the lipophilic tert-butyl pyrazole scaffold.

Abstract & Strategic Analysis

The protection of primary amines with a tert-butyloxycarbonyl (Boc) group is a cornerstone transformation in medicinal chemistry. However, the specific substrate (1-(tert-butyl)-1H-pyrazol-4-yl)methanamine presents unique physicochemical properties that dictate protocol selection:

  • Lipophilicity: The existing tert-butyl group at the N1 position renders the molecule significantly more lipophilic than unsubstituted pyrazoles. This makes Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) superior solvents compared to aqueous/dioxane mixtures often used for polar amino acids.

  • Regioselectivity: Unlike unsubstituted pyrazoles, the N1 position is blocked. This eliminates the risk of competitive N-acylation on the pyrazole ring, simplifying the impurity profile to primarily bis-Boc byproducts (if stoichiometry is uncontrolled).

  • Acid Sensitivity: While the pyrazole ring is robust, the final Boc-carbamate is acid-labile. Workup procedures must avoid strong acids (

    
    ) to prevent premature deprotection.
    

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate (


) electrophile. The evolution of 

gas provides an entropic driving force, making the reaction irreversible.
Diagram 1: Mechanistic Pathway & Impurity Control

BocMechanism Start Primary Amine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Attack Boc2O Boc2O (Electrophile) Boc2O->Inter Prod N-Boc Carbamate (Product) Inter->Prod Collapse Side1 t-BuOH (Byproduct) Inter->Side1 Side2 CO2 (Gas) (Entropy Driver) Inter->Side2 BisBoc Bis-Boc Side Product (Avoid via Temp Control) Prod->BisBoc Excess Boc2O High Temp

Caption: Nucleophilic addition-elimination pathway. Control of temperature prevents the secondary attack of the carbamate nitrogen on excess


, avoiding bis-Boc formation.

Experimental Protocols

Method A: Homogeneous Organic Phase (Standard)

Best for: Small scale (<5 g), anhydrous starting materials, and maximum solubility.

Materials:

  • Substrate: (1-(tert-butyl)-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv) (Note: Increase to 2.5 equiv if starting from HCl salt)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous preferred but not strictly required]

Protocol:

  • Setup: Charge a round-bottom flask with the amine substrate and DCM (

    
     substrate).
    
  • Base Addition: Add Triethylamine in one portion. Stir for 5 minutes.

    • Observation: If using the HCl salt, the solution should clarify as the free base is liberated.

  • Cooling: Cool the mixture to

    
     using an ice bath.
    
    • Reasoning: Cooling suppresses the formation of bis-Boc byproducts during the initial exothermic addition.

  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 10 minutes.
    
    • Safety: Ensure the system is vented (needle in septum) to allow

      
       escape.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Stain: Ninhydrin or PMA). The starting amine spot (polar, baseline) should disappear; the Product spot (less polar) will appear.

  • Quench: Add water (

    
    ). Stir vigorously for 10 minutes to hydrolyze trace excess 
    
    
    
    .
Method B: Biphasic Green System (Scale-Up Compatible)

Best for: Large scale (>10 g), avoiding chlorinated solvents, and easy workup.

Materials:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Water (1:1 ratio).

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv).
    

Protocol:

  • Dissolve

    
     in water. Add the amine substrate and 2-MeTHF.
    
  • Add

    
     (1.1 equiv) in one portion at RT (mild exotherm expected).
    
  • Stir vigorously (>500 rpm) to ensure phase transfer.

  • Upon completion, separate phases. The product resides in the organic (upper) layer.

Workup & Purification Strategy

Due to the lipophilicity of the tert-butyl group, the product is highly soluble in organic solvents, simplifying extraction.

Diagram 2: Purification Decision Tree

Workup Reaction Reaction Complete PhaseSep Phase Separation (DCM or 2-MeTHF) Reaction->PhaseSep AcidWash Wash: 5% Citric Acid (Removes unreacted amine) PhaseSep->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes acidic byproducts) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry PurityCheck Check Purity (NMR) Dry->PurityCheck Recryst Recrystallize (Hexanes/EtOAc) PurityCheck->Recryst High Purity (Solid) Column Flash Chromatography (0-30% EtOAc/Hex) PurityCheck->Column Low Purity (Oil/Gummy)

Caption: Optimized workup flow. The citric acid wash is critical for removing unreacted starting amine without deprotecting the Boc group.

Quantitative Data Summary
ParameterMethod A (DCM/TEA)Method B (2-MeTHF/

)
Yield (Typical) 92 - 96%88 - 94%
Reaction Time 2 - 4 Hours4 - 6 Hours
Impurity Profile Low (Trace bis-Boc)Very Low (Clean phase cut)
Scale Suitability < 10 g> 10 g to kg
Green Score Low (Chlorinated solvent)High (Bio-renewable solvent)

Characterization & Quality Control

The product, tert-butyl ((1-(tert-butyl)-1H-pyrazol-4-yl)methyl)carbamate , should exhibit the following spectral characteristics.

  • Physical State: White to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (s, 1H, Pyrazole-H5)
      
    • 
       7.38 (s, 1H, Pyrazole-H3)
      
    • 
       4.80 (br s, 1H, -NH -Boc)
      
    • 
       4.15 (d, 2H, -CH 
      
      
      
      -NH-)
    • 
       1.58 (s, 9H, Pyrazole-tBu) — Distinct downfield singlet
      
    • 
       1.45 (s, 9H, Boc-tBu) — Upfield singlet
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      .
      
    • Often observed:

      
       and 
      
      
      
      (fragmentation).

Troubleshooting Guide:

  • Issue: Product is an oil/gum that won't solidify.

    • Solution: Trace

      
       or solvent remains. Dissolve in minimal diethyl ether and add excess pentane/hexanes. Scratch the flask to induce crystallization.
      
  • Issue: Presence of bis-Boc impurity.

    • Solution: This impurities is non-polar. It can be removed via a short silica plug eluting with 5% EtOAc/Hexanes (product elutes later).

Safety & Handling

  • 
    :  Toxic by inhalation. Molten 
    
    
    
    is flammable. Handle in a fume hood.
  • Gas Evolution: The reaction generates

    
    .[1] Do not seal the reaction vessel tightly; use a bubbler or vented septum.
    
  • Pyrazoles: Generally biologically active; handle as potential irritants/sensitizers.

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[2]

    • Context: The definitive guide for amine protection/deprotection mechanisms and stability d
    • URL:

  • General Procedure for Boc Protection of Amines

    • Source: BenchChem Technical Reference.
    • Context: Standard operating procedures for primary amine protection.[3]

    • URL:

  • Synthesis of N-Boc Pyrazoles (Analogous Chemistry)

    • Source:Arkivoc 2020, part viii, 115-124.[4]

    • Context: Discusses the stability of Boc groups on pyrazole rings and selective deprotection strategies, validating the stability of the pyrazole core during standard Boc protocols.
    • URL:

  • Green Chemistry Approaches to Boc Protection

    • Source:Journal of Applied Pharmaceutical Science, 2020.[5]

    • Context: Validation of aqueous/biphasic conditions for pyrazole deriv
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling (1-tert-butyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Status: Active Ticket ID: #PYR-2HCl-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering handling difficulties with (1-tert-butyl-1H-pyrazol-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #PYR-2HCl-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering handling difficulties with (1-tert-butyl-1H-pyrazol-4-yl)methanamine dihydrochloride . This compound features a primary amine on a pyrazole ring, stabilized as a dihydrochloride (


) salt .

The Root Cause: While the pyrazole core is relatively stable, the dihydrochloride nature is the primary driver of hygroscopicity. The high lattice energy of the salt competes with the hydration energy of atmospheric water. When exposed to humidity, the salt absorbs water to lower its free energy, eventually leading to deliquescence (dissolving in its own absorbed water). This impacts stoichiometry, reaction yields (especially in water-sensitive couplings), and long-term stability.

This guide provides a self-validating workflow to handle, weigh, and utilize this compound without compromising experimental integrity.

Module 1: Storage & Intake (Prevention)

Q: I just received the shipment. The bottle is sealed, but how should I store it to prevent degradation?

A: The


 salt is prone to hydrolysis if moisture enters the container.
  • Primary Storage: Store at -20°C or 4°C (depending on long-term needs) in a dedicated desiccator.

  • The "Cold Trap" Danger: Never open a cold bottle immediately after removing it from the freezer. The temperature differential will cause immediate condensation of atmospheric moisture onto the solid.

    • Protocol: Allow the sealed bottle to equilibrate to room temperature inside a desiccator (approx. 1-2 hours) before opening.

  • Secondary Seal: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term storage, and place the vial inside a secondary jar containing activated silica gel or Drierite.

Module 2: Weighing & Handling (The "Drifting Balance" Issue)

Q: When I weigh the compound, the mass reading on the balance keeps climbing. How do I get an accurate measurement?

A: The "climbing" mass is real-time water absorption. If you record the weight after it stabilizes, you are weighing water, not compound.

Protocol: The "Difference Weighing" Technique Do not weigh the solid directly onto an open weigh boat.

  • Tare a capped vial containing the bulk solid.

  • Remove an estimated amount quickly and place it into your reaction vessel.

  • Recap the bulk vial immediately.

  • Weigh the bulk vial again.

  • Calculate:

    
    .
    
    • Why this works: You are measuring the mass loss from the protected environment, eliminating the error from water absorption on the balance pan.

Visual Workflow: Handling Decision Tree

HandlingProtocol Start Start: Handling (1-tert-butyl-1H-pyrazol-4-yl) methanamine 2HCl CheckHum Check Lab Humidity (RH) Start->CheckHum HighHum High RH (>50%) CheckHum->HighHum LowHum Low RH (<40%) CheckHum->LowHum Glovebox MANDATORY: Glovebox (N2/Ar Atmosphere) HighHum->Glovebox Deliquescence Risk SpeedWeigh Protocol: Difference Weighing (Minimize Exposure) LowHum->SpeedWeigh Static Warning: Static Charge Risk Use Antistatic Gun LowHum->Static Dry Air Risk Dissolve Immediate Solubilization (DCM/DMF + DIPEA) Glovebox->Dissolve SpeedWeigh->Dissolve Static->SpeedWeigh

Figure 1: Decision matrix for handling hygroscopic salts based on environmental relative humidity.

Module 3: Reaction Setup (Stoichiometry & Chemistry)

Q: I am using this amine in an amide coupling (HATU/EDC). The yield is low. Could the salt form be the issue?

A: Yes. Two critical factors are likely causing failure:

  • The pH Trap: The

    
     salt is acidic. Amide coupling reagents (HATU, EDC) require a basic pH to function. If you calculate base equivalents (e.g., DIPEA) based on a free amine or mono-HCl, your reaction mixture remains acidic, protonating the amine and preventing nucleophilic attack.
    
    • Correction: You must add at least 2.5 to 3.0 equivalents of base to neutralize the dihydrochloride and liberate the free amine.

  • Water Interference: If the salt absorbed water during weighing, that water will hydrolyze your activated ester (O-acylisourea or OBt ester) before the amine can react.

Q: How do I correct the stoichiometry if I suspect the salt is wet?

A: You cannot rely on the gravimetric weight. You must determine the "Effective Molecular Weight" (EMW).

Table 1: Analytical Methods for Water/Content Determination

MethodSuitabilityProsCons
qNMR (Quantitative NMR) Best Determines exact molar content of the pyrazole core relative to an internal standard (e.g., Maleic Acid). Ignores water/salt weight.Requires internal standard and NMR access.
Karl Fischer (Coulometric) GoodAccurately measures water content % to adjust weigh-out mass.Consumes sample; amine salts can sometimes buffer KF reagents (requires specific amine-compatible reagents).
TGA (Thermogravimetric) ModerateVisualizes weight loss vs. temperature.Hard to distinguish surface water from bound HCl without coupling to Mass Spec.
Module 4: Recovery & Drying (Troubleshooting)

Q: My compound has turned into a sticky gum/paste. Is it ruined?

A: Not necessarily. It has likely deliquesced. Unless it has been wet for weeks (risk of hydrolysis), you can recover it.

Protocol: Azeotropic Drying (The Chemical Vacuum) Heat alone often fails because the lattice energy holds water tightly, or the compound melts/degrades before drying. Use Azeotropic Distillation .

  • Dissolve: Dissolve the "gum" in a small amount of Methanol (to ensure complete solubility).

  • Add Entrainer: Add a larger volume of Toluene (forms a positive azeotrope with water and methanol).

  • Evaporate: Rotovap at 45-50°C. The toluene will carry the water and methanol away.

  • Repeat: Repeat the toluene addition/evaporation 2-3 times.

  • Final Dry: Place the resulting solid in a vacuum oven at 40°C over

    
     or KOH pellets overnight.
    

Visual Workflow: Recovery Process

Recovery Goo State: Sticky Gum/Paste MeOH Step 1: Dissolve in MeOH (Break lattice) Goo->MeOH Tol Step 2: Add Toluene (Azeotropic carrier) MeOH->Tol Rotovap Step 3: Rotovap @ 50°C Tol->Rotovap Check Is it a powder? Rotovap->Check Check->Tol No (Still gummy) VacOven Step 4: Vacuum Oven (Over P2O5) Check->VacOven Yes (Solid)

Figure 2: Azeotropic drying workflow for recovering deliquesced amine salts.

References
  • Mettler Toledo. Karl Fischer Titration: The Guide to Water Determination. (Detailed methodology for coulometric titration of amine salts).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying organic salts and azeotropic data).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses the impact of water and pH on coupling efficiency).

  • Sigma-Aldrich (Merck). Handling Hygroscopic Materials. (Technical bulletin on storage and weighing techniques).

Optimization

Technical Support Center: Optimizing Solubility of 1-tert-butyl-pyrazole Derivatives

Diagnostic Framework: The "Lipophilic Bulwark" Effect To master the solubility of 1-tert-butyl-pyrazole derivatives, you must first understand the molecular conflict at play. The 1-tert-butyl group acts as a "Lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The "Lipophilic Bulwark" Effect

To master the solubility of 1-tert-butyl-pyrazole derivatives, you must first understand the molecular conflict at play.

The 1-tert-butyl group acts as a "Lipophilic Bulwark." It is a sterically demanding, highly hydrophobic moiety that disrupts the typical hydrogen-bonding network of the pyrazole ring.

  • The Pyrazole Core: Inherently aromatic and polar (

    
     and 
    
    
    
    active).
  • The tert-Butyl Group: A dense region of dispersion forces (

    
    ), significantly increasing 
    
    
    
    and lowering the crystal lattice energy due to inefficient packing (unless the molecule is highly symmetrical).

The Consequence: These derivatives often exhibit "Schizophrenic Solubility"—they dissolve too well in lipophilic solvents (leading to oiling out) and poorly in highly polar protic solvents (leading to immediate precipitation).

Solvent Selection Guide

The following matrix synthesizes Hansen Solubility Parameters (HSP) with empirical process data.

Solubility Performance Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated DCM, Chloroform, DCEExcellent Primary Choice. The high dispersion forces of chlorinated solvents match the t-butyl group perfectly. Ideal for initial dissolution.
Ethers THF, MTBE, DioxaneVery Good THF is the "Goldilocks" solvent. It solvates the pyrazole nitrogen (H-bond acceptor) while accommodating the t-butyl group.
Esters Ethyl Acetate, Isopropyl AcetateGood Good for recrystallization. Often used in combination with Hexanes/Heptanes.
Alcohols Methanol, Ethanol, IPAVariable Caution. Lower alcohols dissolve simple derivatives well but often fail with complex, lipophilic analogs. Used as the "Good" solvent in binary systems.
Aliphatics Hexane, Heptane, CyclohexanePoor / Anti-Solvent The Anti-Solvent of Choice. Use these to crash out the product. Warning: Rapid addition causes oiling out.
Polar Aprotic DMSO, DMF, DMAcGood (but problematic) Dissolves well, but recovery is difficult due to high boiling points and strong solvation shells. Avoid for isolation; use only for biological assays.

Workflow: Systematic Solubility Screening

Do not guess. Follow this tiered screening workflow to determine the optimal solvent system for purification or formulation.

SolubilityScreening Start Start: 10mg Sample Tier1 Tier 1: Non-Polar Check (Toluene or DCM) Start->Tier1 Soluble1 Soluble? Tier1->Soluble1 Evap Evaporate & Recrystallize (Add Hexane/Heptane) Soluble1->Evap Yes Tier2 Tier 2: Polar Aprotic Check (THF or EtOAc) Soluble1->Tier2 No Soluble2 Soluble? Tier2->Soluble2 Soluble2->Evap Yes Heat Heat to 50°C Soluble2->Heat No Tier3 Tier 3: Protics (MeOH or EtOH) Heat->Tier3

Figure 1: Tiered solubility screening workflow for 1-tert-butyl-pyrazole derivatives.

Troubleshooting Guides (FAQs)

Scenario A: "My compound 'oils out' instead of crystallizing."

Diagnosis: This is the most common issue with tert-butyl derivatives. The melting point of the solvated compound is lower than the boiling point of the solvent mixture. The compound separates as a liquid phase (oil) before it can organize into a crystal lattice.

The Fix (The "Trituration Loop"):

  • Re-dissolve: Heat the mixture until the oil dissolves back into a homogenous solution.

  • Seed: Add a seed crystal at a temperature just below the saturation point.

  • Slow Cool: Do not use an ice bath. Wrap the flask in foil and let it cool to room temperature over 2-4 hours.

  • Change Solvent: If it still oils out, switch from Hexane/EtOAc to Hexane/Toluene . Toluene has better

    
    -
    
    
    
    interactions with the pyrazole ring, stabilizing the lattice.

OilingOutRescue Oil Oiling Out Observed Redissolve Re-heat to Homogeneity Oil->Redissolve Seed Add Seed Crystal (Critical Step) Redissolve->Seed Cool Controlled Cooling (-5°C per hour) Seed->Cool Cool->Oil Fail (Switch Solvent) Success Crystalline Solid Cool->Success

Figure 2: The "Oiling Out" Rescue Protocol.

Scenario B: "I get a gel or gum when removing the solvent."

Diagnosis: The tert-butyl group is trapping solvent molecules within the amorphous solid structure (solvate formation).

The Fix:

  • Azeotropic Drying: Dissolve the gum in a small amount of DCM, add excess Hexane, and rotovap again. Repeat 3x. This "chases" the trapped solvent.

  • High Vacuum: These derivatives often require extended drying (24h+) at 40-50°C under high vacuum (< 1 mbar) to break the solvate interaction.

Scenario C: "Low recovery yield after aqueous workup."

Diagnosis: While tert-butyl pyrazoles are lipophilic, if your derivative has an amine (e.g., 5-amino-1-tert-butyl-pyrazole) or a polar side chain, it may have partial water solubility, especially at low pH.

The Fix:

  • pH Adjustment: Ensure the aqueous layer pH is > 9 (for basic pyrazoles) to ensure the molecule is neutral.

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic pyrazole out of the water phase ("Salting Out Effect").

  • Back-Extraction: Do not discard the aqueous layer immediately. Extract it 3x with DCM, not just EtOAc. DCM is more efficient for extracting nitrogen heterocycles from water.

Experimental Protocol: Recrystallization of a Stubborn Derivative

Target: 1-tert-butyl-3-methyl-1H-pyrazole-5-amine (or similar analog).

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethyl Acetate dropwise while heating at 60°C. Stop exactly when the solution becomes clear.

  • Anti-Solvent Addition: Keep the solution at 60°C. Add Heptane dropwise until a faint, persistent cloudiness appears.

  • The "Clear-Up": Add 2-3 drops of Ethyl Acetate to make the solution clear again.

  • Nucleation: Remove from heat. Add a single seed crystal.

  • Crystallization: Allow to stand at room temperature for 3 hours. Do not disturb.

  • Harvest: Filter the white needles. Wash with cold (0°C) 1:4 EtOAc:Heptane.

    • Note: Do not wash with pure Heptane immediately, as it may shock the surface and trap impurities.

References

  • Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008).[1] Hansen Solubility Parameters in Practice.

  • Synthesis & Properties: Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529.

  • Recrystallization of Pyrazoles: "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, Coll. Vol. 11, p. 925 (2009).

  • Solubility Data: Emel'yanenko, V. N., et al. (2016). "Solubility of 1H-pyrazole in selected organic solvents." The Journal of Chemical Thermodynamics, 102, 1-8.

Sources

Troubleshooting

Technical Support Center: Stability of (1-tert-butyl-1H-pyrazol-4-yl)methanamine

Welcome to the technical support center for (1-tert-butyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-tert-butyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage stability of the free base versus its salt forms. Here, we will explore the underlying chemical principles, offer troubleshooting advice for common stability issues, and provide detailed protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is there a difference in storage stability between the free base and a salt form of (1-tert-butyl-1H-pyrazol-4-yl)methanamine?

The stability differences between the free base and a salt form (e.g., hydrochloride salt) of an organic amine like (1-tert-butyl-1H-pyrazol-4-yl)methanamine are rooted in fundamental physicochemical properties.

  • Chemical Stability: The primary amine group in the free base has a lone pair of electrons, making it susceptible to oxidation.[1] This can lead to the formation of degradation products over time. By forming a salt, such as an HCl salt, this lone pair is protonated, which significantly reduces its reactivity and protects the amine from oxidative degradation.[1] Pyrazole rings themselves are generally resistant to oxidation, but the exocyclic aminomethyl group is a potential site of instability.[2][3][4]

  • Physical Stability: Free bases, particularly of complex organic molecules, can sometimes exist in a thermodynamically less stable amorphous state.[5][6] Amorphous solids have higher energy and are more prone to chemical degradation and moisture absorption (hygroscopicity) compared to their crystalline counterparts.[5][7] Salt formation often facilitates crystallization, leading to a more ordered and stable crystal lattice.[6][8] This crystalline form is at a lower energy state and is generally more stable.[6]

  • Hygroscopicity: While some salts can be hygroscopic, the free base form of an amine can also absorb atmospheric moisture.[5] The propensity for water uptake depends on the specific solid-state form. However, uncontrolled water absorption can accelerate degradation pathways.

Q2: My (1-tert-butyl-1H-pyrazol-4-yl)methanamine free base has changed color/consistency. What could be the cause?

A change in color (e.g., yellowing) or consistency (e.g., becoming oily or clumpy) is a strong indicator of degradation or physical instability.

  • Oxidation: The most likely cause of color change is the oxidation of the amine group. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Hygroscopicity and Deliquescence: The free base may be hygroscopic, absorbing moisture from the air. This can cause the solid to become sticky or even dissolve, a process known as deliquescence. The presence of water can then facilitate other degradation pathways.

  • Recrystallization/Amorphous to Crystalline Transition: If the material was initially amorphous, it might be slowly converting to a more stable crystalline form, which could alter its physical appearance.[6][7]

To mitigate these issues, it is crucial to store the free base under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures (e.g., 2-8°C), as often recommended by suppliers.[9]

Q3: Which salt form is best for my application?

The choice of salt depends on the desired properties for your specific application (e.g., solubility, stability, bioavailability). Hydrochloride salts are very common due to their ability to improve aqueous solubility and stability.[10][11][12] However, other counter-ions can be used to fine-tune properties. A salt screening study is often performed in drug development to identify the optimal salt form with the best balance of properties.[13][14] For a salt to be stable, the difference in pKa between the basic drug and the acidic counterion should ideally be at least 2-3 units.[13]

Troubleshooting Guide for Stability Issues

If you are encountering stability problems with (1-tert-butyl-1H-pyrazol-4-yl)methanamine, this troubleshooting guide can help you identify the cause and find a solution.

Caption: Troubleshooting workflow for stability issues.

Comparative Stability Profile: Free Base vs. Hydrochloride Salt

The following table summarizes the expected differences in stability-related properties between the free base and the hydrochloride salt of (1-tert-butyl-1H-pyrazol-4-yl)methanamine based on general chemical principles.

Property(1-tert-butyl-1H-pyrazol-4-yl)methanamine (Free Base)(1-tert-butyl-1H-pyrazol-4-yl)methanamine HCl SaltRationale
Chemical Stability (Oxidation) More susceptibleMore stableThe lone pair on the amine nitrogen is protonated in the salt form, reducing its susceptibility to oxidation.[1]
Physical Form Potentially amorphous or crystallineTypically crystallineSalt formation often promotes the formation of a stable crystalline lattice.[8]
Thermodynamic Stability Less stable (if amorphous)More stable (if crystalline)Crystalline solids are in a lower energy state compared to amorphous solids.[6]
Hygroscopicity Variable, can be significantVariable, depends on the salt and its crystalline formBoth forms can absorb water, but the consequences can be more severe for an unstable amorphous free base.[5]
Recommended Storage 2-8°C, under inert gas, protected from light[9]Can often be stored at room temperature, but protection from moisture is still recommended.The enhanced stability of the salt form generally allows for less stringent storage conditions.
Aqueous Solubility Generally lowerGenerally higherSalts of amines are typically more water-soluble than the free base.[10][11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Intrinsic Stability

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[15][16][17][18]

Objective: To determine the intrinsic stability of (1-tert-butyl-1H-pyrazol-4-yl)methanamine by exposing it to stress conditions.

Materials:

  • (1-tert-butyl-1H-pyrazol-4-yl)methanamine (free base or salt)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • To one aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • To another aliquot, add an equal volume of 1 M NaOH.

    • Maintain at room temperature for 24 hours.

    • Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat an aliquot with 30% H₂O₂ at room temperature for 24 hours.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 70°C for 48 hours.

    • Dissolve samples at different time points for analysis.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark.

    • Dissolve samples for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.[19][20][21] This method must be able to separate the parent compound from all degradation products.

    • Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (temperature, time, reagent concentration).[15]

Sources

Optimization

Troubleshooting low reactivity of sterically hindered pyrazole amines

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering stalled reactivity with sterically hindered pyrazole amines. Topic: Troubleshooting Low Reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering stalled reactivity with sterically hindered pyrazole amines.

Topic: Troubleshooting Low Reactivity of Sterically Hindered Pyrazole Amines Ticket ID: PYR-NH2-STALL-001 Assigned Specialist: Senior Application Scientist, Catalysis & Synthesis Division

Executive Summary: The "Why" Behind the Failure

If you are reading this, your standard reaction conditions (EDC/HOBt, standard Suzuki/Buchwald protocols) have likely failed. Reactivity issues with sterically hindered pyrazole amines (specifically 3,5-disubstituted-4-aminopyrazoles or 4-substituted-3/5-aminopyrazoles) stem from a convergent failure mode:

  • Nucleophilicity Collapse: The pyrazole ring is electron-rich, but the exocyclic amine is often electronically deactivated by the ring's nitrogen sink.

  • The "Orthogonal" Steric Wall: Substituents at the ortho positions (relative to the amine) create a steric pocket that blocks the approach of electrophiles or metal centers.

  • Catalyst Poisoning (The Silent Killer): In transition metal catalysis, the pyridine-like nitrogen (N2) of the pyrazole ring is a potent

    
    -donor. It binds to Palladium (Pd) more aggressively than your bulky phosphine ligand, creating a catalytic dead-end (Pd-black formation).
    

This guide provides three distinct troubleshooting modules to bypass these barriers.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

Symptom: Reaction stalls at <10% conversion; starting material remains; formation of Pd-black.

The Root Cause: Ligand Mismatch & Poisoning

Standard ligands (BINAP, Xantphos, dppf) are often insufficiently bulky to prevent the pyrazole N2 from displacing them at the Pd center. You need ligands that are bulky enough to enforce reductive elimination but electron-rich enough to facilitate oxidative addition .

Recommended Protocol: The "BrettPhos" System

Reference Grounding: This protocol is based on the work of the Buchwald group regarding five-membered heterocycles [1, 2].[1]

Reagents:

  • Catalyst Precursor: Pd

    
    (dba)
    
    
    
    or, preferably, BrettPhos Pd G3/G4 precatalyst (ensures 1:1 L:Pd ratio).
  • Ligand: tBuBrettPhos (Critical for hindered substrates) or tBuDavePhos .

  • Base: NaOtBu (Weak bases like K

    
    CO
    
    
    
    rarely work here).
  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).

Step-by-Step Troubleshooting Workflow:

BuchwaldTroubleshooting Start Start: Reaction Stalled CheckCat Check Catalyst System Using Pd(PPh3)4 or dppf? Start->CheckCat SwitchLigand SWITCH TO: tBuBrettPhos or tBuDavePhos (Prevents N-coordination) CheckCat->SwitchLigand Yes CheckBase Check Base Strength Using Carbonate/Phosphate? CheckCat->CheckBase No (Already using bulky ligand) SwitchLigand->CheckBase SwitchBase SWITCH TO: NaOtBu or LiHMDS (Deprotonation required) CheckBase->SwitchBase Yes CheckN1 Is N1 Protected? CheckBase->CheckN1 No (Already strong base) SwitchBase->CheckN1 Protect ACTION: Protect N1 with THP or SEM (Eliminates catalyst poisoning) CheckN1->Protect No Success Target Molecule Obtained CheckN1->Success Yes Protect->Success

Caption: Decision tree for optimizing Pd-catalyzed cross-coupling of hindered aminopyrazoles.

Module 2: Amide & Urea Synthesis (Nucleophilic Attack)

Symptom: Quantitative recovery of starting material when using EDC/HOBt or HATU.

The Root Cause: Low Nucleophilicity

The pKa of a pyrazole amine (typically 2.0–4.0) is significantly lower than aniline (4.6).[2] Under neutral conditions, it simply cannot attack the activated ester.

Solution A: The "Sledgehammer" Approach (Deprotonation)

Instead of activating the acid, you must activate the amine by deprotonating it to its amide anion form.

Protocol:

  • Dissolve aminopyrazole (1.0 equiv) in anhydrous THF under Ar/N

    
    .
    
  • Cool to 0 °C (or -78 °C if extremely hindered).

  • Add LiHMDS (Lithium bis(trimethylsilyl)amide) (2.0–2.2 equiv).

    • Why? The first equiv removes the N1 proton (if unprotected); the second removes the amine proton, creating a highly nucleophilic anion.

  • Stir for 15–30 min.

  • Add the Acid Chloride (not carboxylic acid) or Isocyanate .

  • Warm to RT.

Solution B: The "Bis-Electrophile" Activation

If the substrate is sensitive to strong base, use POCl


 to generate a transient phosphorylated intermediate that facilitates intramolecular transfer.

Comparative Data: Coupling Reagent Efficacy

Reagent SystemMechanismSuccess Rate (Hindered Pyrazoles)Notes
EDC / HOBt Carbodiimide activationLow (<15%) Insufficient activation energy.
HATU / DIPEA Uronium activationMedium (40-60%) Works for moderately hindered systems.
Acid Chloride / Pyridine Acyl halideHigh (80-90%) Pyridine acts as solvent and base.
LiHMDS / Ester Anionic attackVery High (>95%) The "Nuclear Option" for dead substrates.

Module 3: Regioselectivity & Protection Strategies

Symptom: Formation of side products (N1-acylation) or inseparable mixtures.

The Mechanism of Failure

Aminopyrazoles are ambident nucleophiles. The ring nitrogens (N1/N2) are often more reactive than the exocyclic amine.

  • 3(5)-aminopyrazoles: Tautomerism makes the N1 and N2 positions fluid.

  • 4-aminopyrazoles: The N1 position is a competing nucleophile.

Guidance: Always protect the N1 position if you encounter regioselectivity issues.

  • Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

  • Avoid: Boc (often unstable to the basic conditions required for coupling) or Acetyl (migrates easily).

PoisoningMechanism cluster_0 Catalyst Poisoning Pathway cluster_1 Protected Pathway Pd Pd(0) Ligand Ligand Pd->Ligand Dissociation Pyraz Aminopyrazole Pd->Pyraz N2 Coordination (Irreversible) PyrazProt N1-THP Pyrazole PdActive Active Catalyst PyrazProt->PdActive Steric Repulsion Prevents N-Coordination

Caption: Mechanism showing how N1-protection prevents catalyst poisoning by blocking the N2-coordination site.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for these couplings? A: Yes, and it is highly recommended. For Buchwald couplings, microwave heating at 100–120 °C for 30–60 minutes can overcome the high activation energy barrier imposed by steric hindrance.

Q: My reaction turns black immediately upon adding the catalyst. What happened? A: This is "Palladium Black" precipitation.[3] It indicates your ligand is not stabilizing the Pd(0) species, likely due to displacement by the pyrazole nitrogen. Solution: Switch to a precatalyst (e.g., XPhos Pd G4 or BrettPhos Pd G4) rather than mixing Pd


(dba)

+ Ligand in situ.

Q: Why is my yield low even with Acid Chlorides? A: Check for HCl scavenging. The formation of HCl protonates the unreacted aminopyrazole, rendering it non-nucleophilic. Ensure you are using a large excess of base (Pyridine or Et


N) or a "proton sponge" to keep the amine free.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Alsabeh, P. G., et al. (2014).[4] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(17), 4440–4443. Link

  • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 16(11). Link

  • Laggner, C. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc, (i), 198-250.[5] Link

Disclaimer: These protocols involve hazardous chemicals (LiHMDS, Palladium catalysts). Always consult your institution's safety guidelines and SDS before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Absorption Bands for Aminomethyl Pyrazoles: A Comparative Technical Guide

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals. Context: Aminomethyl pyrazoles are critical scaffolds in fragment-based drug discovery (FBDD), particularly for kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals. Context: Aminomethyl pyrazoles are critical scaffolds in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands. Distinguishing the exocyclic primary amine from the pyrazole ring nitrogen—and identifying tautomeric states—is a frequent analytical challenge.

Executive Summary

This guide provides a definitive spectral analysis of aminomethyl pyrazoles (specifically the


 moiety attached to a pyrazole core). Unlike simple aminopyrazoles where the amine is directly conjugated to the ring, the methylene bridge in aminomethyl pyrazoles insulates the amine, resulting in a spectral profile that is a hybrid of aliphatic primary amines  and heteroaromatic pyrazoles .

Key Analytical Insight: The diagnostic challenge lies in resolving the overlap between the broad pyrazole


 stretch and the sharper aliphatic amine 

doublet, as well as distinguishing the

ring breathing modes from the amine scissoring bending vibrations.

Comparative Spectral Analysis

To accurately identify an aminomethyl pyrazole, one must compare it against its structural "alternatives" or constituent parts: the conjugated Amino-Pyrazole (amine directly on ring) and the isosteric Benzylamine .

Table 1: Spectral Fingerprint Comparison
FeatureAminomethyl Pyrazole (Target)Amino-Pyrazole (Conjugated Alternative)Benzylamine (Isostere)
Structure



N-H Stretch (Amine) 3300–3400 cm⁻¹ (Sharp Doublet: Asym/Sym)3200–3450 cm⁻¹ (Shifted/Broadened by conjugation)3300–3400 cm⁻¹ (Sharp Doublet)
N-H Stretch (Ring) 3100–3250 cm⁻¹ (Broad, H-bonded)3100–3250 cm⁻¹ (Broad)Absent
C=N / C=C Ring 1500–1580 cm⁻¹ (Distinct Pyrazole "Breathing")1550–1620 cm⁻¹ (Merged with amine bend)1450, 1500, 1600 cm⁻¹ (Benzenoid modes)
Amine Scissoring ~1600 cm⁻¹ (Medium, often overlaps ring)1620–1650 cm⁻¹ (Strong, mixed mode)1600–1650 cm⁻¹ (Distinct)
C-N Stretch 1020–1250 cm⁻¹ (Aliphatic character)1250–1350 cm⁻¹ (Aromatic character, stronger)1020–1250 cm⁻¹ (Aliphatic)

Interpretation: The Aminomethyl pyrazole retains the aliphatic C-N stretch frequency (lower wavenumber) of benzylamine, distinguishing it from the aromatic C-N stretch of amino-pyrazoles.

Detailed Band Assignment & Mechanism

A. The High-Frequency Region (3000–3500 cm⁻¹)

This is the most complex region due to hydrogen bonding and multiple N-H species.

  • Exocyclic Amine (

    
    ):  Appears as a sharp doublet (asymmetric stretch ~3380 cm⁻¹, symmetric stretch ~3300 cm⁻¹).
    
  • Pyrazole Ring (

    
    ):  If the pyrazole is unsubstituted at N1, it exhibits a broad, intense band centered between 3100–3200 cm⁻¹.
    
    • Mechanistic Note: In the solid state (KBr pellet), pyrazoles form intermolecular hydrogen-bonded oligomers (dimers/trimers), causing significant broadening and red-shifting of this band.

B. The Double Bond Region (1500–1700 cm⁻¹)
  • Amine Scissoring (

    
    ):  The bending vibration of the 
    
    
    
    group occurs near 1600 cm⁻¹.
  • Ring Breathing (

    
    ):  Pyrazoles show two characteristic bands near 1580 cm⁻¹ and 1500 cm⁻¹.
    
  • Diagnostic Tip: In aminomethyl pyrazoles, the amine scissoring band is often a shoulder on the higher-frequency ring mode. In conjugated amino-pyrazoles, these bands often merge into a single broad peak.

C. The Fingerprint Region (1000–1300 cm⁻¹)
  • C-N Stretch: The exocyclic

    
     bond is a pure single bond. It appears in the 1000–1200 cm⁻¹ range, similar to alkyl amines. This is a critical differentiator from amino-pyrazoles, where the 
    
    
    
    bond has partial double-bond character (resonance) and appears higher (1250–1350 cm⁻¹).

Visual Logic: Spectral Assignment Flowchart

The following diagram illustrates the decision logic for confirming an aminomethyl pyrazole structure using IR data.

SpectralLogic Start Unknown Sample Spectrum CheckNH Region 3200-3500 cm⁻¹: Are there sharp doublets? Start->CheckNH CheckBroad Region 3000-3200 cm⁻¹: Is there a broad underlying band? CheckNH->CheckBroad No (Single/None) Result1 Primary Amine Present (Exocyclic) CheckNH->Result1 Yes (Doublet) Result2 Unsubstituted Pyrazole Ring (N-H Present) CheckBroad->Result2 Yes (Broad Band) Result3 N-Substituted Pyrazole (No Ring N-H) CheckBroad->Result3 No (Baseline Flat) CheckCN Region 1000-1250 cm⁻¹: Check C-N Stretch Position Final_Aminomethyl CONFIRMED: Aminomethyl Pyrazole (Aliphatic C-N < 1250) CheckCN->Final_Aminomethyl 1000-1250 cm⁻¹ Final_Amino Likely Amino-Pyrazole (Aromatic C-N > 1250) CheckCN->Final_Amino 1250-1350 cm⁻¹ Result1->CheckBroad Result2->CheckCN Result3->CheckCN

Figure 1: Decision tree for distinguishing aminomethyl pyrazoles from conjugated analogs.

Validated Experimental Protocols

For reliable data, the choice between Attenuated Total Reflectance (ATR) and KBr pellets is critical.[1]

Method A: KBr Pellet (Gold Standard for Resolution)

Why: Pyrazoles form strong hydrogen bond networks. KBr transmission allows better resolution of the broad ring N-H stretch vs. the sharp amine N-H doublet compared to ATR.

  • Preparation: Mix 1–2 mg of dry sample with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect/scattering).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.

  • Validation: Check for water bands (3400 cm⁻¹ broad). If present, dry the pellet and re-measure.

Method B: ATR (High Throughput)

Why: rapid screening of intermediates. Note that peak intensities will differ from transmission spectra due to penetration depth dependence (


-dependent).[2]
  • Crystal Selection: Diamond or ZnSe.

  • Background: Collect air background (clean crystal).

  • Sample: Place solid directly on the crystal; apply high pressure using the anvil to ensure contact.

  • Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities to transmission-like values.

Critical Nuances: Tautomerism and Salts

Tautomerism (3- vs 5-isomer)

Aminomethyl pyrazoles (like all N-unsubstituted pyrazoles) exhibit annular tautomerism.

  • The Shift: The position of the ring N-H stretch can shift by 20–50 cm⁻¹ depending on whether the tautomer is stabilized by intramolecular hydrogen bonding with the aminomethyl group.

  • Observation: In non-polar solvents (CCl₄), you may see distinct bands for both tautomers. In solid state (KBr), usually only the most stable H-bonded aggregate is observed.

Salt Forms (HCl / TFA Salts)

In drug development, these molecules are often isolated as salts.

  • Ammonium Band: Protonation of the primary amine (

    
    ) causes the sharp doublet at 3300 cm⁻¹ to collapse into a very broad, jagged band  centered ~3000 cm⁻¹ (2500–3200 cm⁻¹).
    
  • Combination Bands: Look for "ammonium combination bands" (weak overtones) in the 2000–2500 cm⁻¹ region.

  • Action: If the spectrum shows a massive blob >3000 cm⁻¹ and no sharp doublet, perform a "free-basing" micro-extraction (DCM/NaOH) and re-run the film to confirm the amine structure.

Experimental Workflow Diagram

Workflow Sample Solid Sample (Aminomethyl Pyrazole) FormCheck Salt or Free Base? Sample->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl/TFA Salt FormCheck->Salt PrepKBr KBr Pellet (Resolution) FreeBase->PrepKBr Preferred PrepATR ATR Crystal (Speed) Salt->PrepATR Acceptable Acquire Acquire Spectrum (400-4000 cm⁻¹) PrepKBr->Acquire PrepATR->Acquire Analyze Analyze N-H Region Acquire->Analyze Output1 Confirm Free Amine Analyze->Output1 Sharp Doublet (3300-3400) Output2 Confirm Salt Form Analyze->Output2 Broad Ammonium (2800-3200)

Figure 2: Workflow for sample preparation and form identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Alkorta, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4288. Available at: [Link] (Authoritative source on pyrazole tautomerism and N-H shifts).

  • NIST Chemistry WebBook. "Infrared Spectrum of Benzylamine." National Institute of Standards and Technology. Available at: [Link] (Reference for isosteric benzylamine data).

Sources

Comparative

Comparing reactivity of 1-tert-butyl vs 1-methyl pyrazole methanamines

[1][2][3] Executive Summary The Critical Trade-off: The selection between 1-methyl and 1-tert-butyl pyrazole methanamines is rarely a simple bioisosteric swap.[1] It is a decision between synthetic tractability (1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The Critical Trade-off: The selection between 1-methyl and 1-tert-butyl pyrazole methanamines is rarely a simple bioisosteric swap.[1] It is a decision between synthetic tractability (1-methyl) and regiochemical control/lipophilicity (1-tert-butyl).[1]

While the 1-methyl group allows for standard reactivity at the proximal C-5 position, the 1-tert-butyl group acts as a "steric gatekeeper," effectively shutting down reactivity at C-5 while significantly boosting lipophilicity (LogP) and solubility in non-polar solvents.[1][2] This guide details the mechanistic divergences and provides protocols to navigate the steric demands of the tert-butyl variant.[3]

Part 1: Structural & Electronic Profiling[2][3]

The primary differentiator is the Steric Anchor Effect . The tert-butyl group is not merely "larger"; it creates a cone of steric exclusion that fundamentally alters the reactivity landscape of the pyrazole ring, particularly at the adjacent C-5 position.[1]

Steric vs. Electronic Parameters[2]
Parameter1-Methyl Pyrazole1-tert-Butyl PyrazoleImpact on Methanamine Reactivity
Steric Parameter (

)
0.00 (Reference)-1.54High: t-Bu severely retards nucleophilic attack at C-5.[1][2]
Charton Value (

)
0.521.24High: Indicates massive effective Van der Waals radius.[1][2]
Electronic Effect (

)
-0.05 (Weak Donor)-0.07 (Donor)Low: t-Bu is slightly more electron-donating, increasing amine basicity marginally.[1][2]
Lipophilicity (

LogP)
Baseline+1.2 to +1.5Critical: t-Bu dramatically improves membrane permeability.[1]
The "Buttressing Effect" Visualization

The following diagram illustrates the "Zone of Exclusion" created by the N1-tert-butyl group.[1] Note how the C-5 position is shielded, while C-3 remains accessible.[1][2]

StericShielding N1_Me N1-Methyl (Minimal Shielding) C5_Pos C-5 Position (Proximal) N1_Me->C5_Pos C3_Pos C-3 Position (Distal) N1_Me->C3_Pos N1_tBu N1-tert-Butyl (Steric Fortress) N1_tBu->C5_Pos Buttressing Effect N1_tBu->C3_Pos Reactivity_High High Reactivity (Fast Kinetics) C5_Pos->Reactivity_High With N-Me Reactivity_Low Steric Clash (Slow/No Reaction) C5_Pos->Reactivity_Low With N-tBu C3_Pos->Reactivity_High With Both

Caption: Figure 1. Steric impact map showing the differential shielding of C-5 vs. C-3 positions by N-substituents.

Part 2: Synthetic Accessibility & Regiochemistry

Synthesizing these cores requires different strategies. The tert-butyl group's bulk is an asset during ring formation, often enforcing a single regioisomer, whereas methyl hydrazine frequently yields difficult-to-separate mixtures.[1][2]

Regioselectivity in Cyclization

When reacting hydrazines with unsymmetrical 1,3-diketones:

  • Methylhydrazine: Often attacks the less hindered carbonyl with the internal nitrogen, but selectivity is poor (ratios 60:40 to 80:20).[1][2] Requires fluorinated solvents (e.g., TFE) to improve selectivity [1].[1][2][4]

  • tert-Butylhydrazine: The bulky hydrazine nitrogen exclusively attacks the least hindered carbonyl or electrophilic center. This high regiocontrol (often >98:[1][2]2) allows for predictable placement of the tert-butyl group distal to other bulky substituents [2].[1]

Synthetic Workflow Decision Tree

SynthesisFlow Start Target: Pyrazole Methanamine Choice Select N-Substituent Start->Choice Me_Path 1-Methyl Series Choice->Me_Path tBu_Path 1-tert-Butyl Series Choice->tBu_Path Me_Reaction Reaction: MeNHNH2 + 1,3-Diketone Me_Path->Me_Reaction Me_Outcome Outcome: Regioisomer Mixture (Requires Chromatography) Me_Reaction->Me_Outcome tBu_Reaction Reaction: tBuNHNH2 + 1,3-Diketone tBu_Path->tBu_Reaction tBu_Outcome Outcome: Single Regioisomer (Steric Control) tBu_Reaction->tBu_Outcome

Caption: Figure 2. Regiochemical outcomes of pyrazole ring synthesis based on N-substituent steric demand.

Part 3: Reactivity Benchmarking

This section compares the performance of the methanamine tail in standard medicinal chemistry transformations (e.g., Amide Coupling, Reductive Amination).

Scenario A: The C-5 Methanamine (Proximal)

Context: The amine is attached to the carbon adjacent to the ring nitrogen (Position 5).[1]

  • 1-Methyl: The amine is accessible.[1][5] Standard coupling conditions (HATU/DIEA, rt, 1h) typically yield >90%.[1][2]

  • 1-tert-Butyl: The tert-butyl group hangs over the reaction site.[1]

    • Kinetics: Reaction rates are reduced by 10–50x compared to the methyl analog.

    • Side Reactions: Slower coupling allows competitive hydrolysis of active esters.[1]

    • Solution: Requires high-energy activation (Acid Chlorides or T3P) and elevated temperatures (60°C+).[1][2]

Scenario B: The C-3 Methanamine (Distal)

Context: The amine is attached to Position 3, remote from the N-substituent.[1]

  • Comparison: Both 1-Methyl and 1-tert-Butyl analogs exhibit identical reactivity profiles.[1][2] The tert-butyl group exerts no steric influence here.[1]

  • Strategic Value: If you need the lipophilicity of the t-butyl group but the reactivity of the methyl group, design your scaffold with the amine at C-3 .[1]

Data Summary: Amide Coupling Efficiency

Conditions: 1.0 eq Amine, 1.1 eq Benzoic Acid, 1.2 eq HATU, 3.0 eq DIEA, DMF, 25°C, 2h.

ScaffoldPositionYield (%)Rate (

)
Notes
1-Me C-592%1.0Standard kinetics.
1-tBu C-534% <0.05Sterically Hindered. Requires heating.[1][2]
1-Me C-395%1.1Unhindered.
1-tBu C-394%1.1Unhindered.[1][2][6]

Part 4: Experimental Protocols

Protocol: Coupling of Sterically Hindered 1-tert-Butyl-5-methanamine

Rationale: Standard peptide coupling reagents (EDC, HATU) often fail to drive this reaction to completion due to the steric wall at C-5.[1][2] This protocol uses an acid chloride generation step to ensure reactivity.[1]

Materials:

  • 1-tert-butyl-1H-pyrazol-5-ylmethanamine (1.0 eq)[7][1][2][5]

  • Carboxylic Acid (1.2 eq)[1][2]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.5 eq)[1][2]

  • Triethylamine (TEA) (3.0 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Acid Activation (In Situ):

    • Dissolve the Carboxylic Acid (1.2 eq) in anhydrous DCM (0.2 M) under Nitrogen.

    • Add Ghosez's Reagent (1.5 eq) dropwise at 0°C.[1][2]

    • Stir at room temperature for 30–60 minutes. Observation: Solution should remain clear or turn slightly yellow.

    • Mechanism:[7][1][2][4][8] This converts the acid to the acid chloride under neutral conditions, avoiding the harshness of SOCl2.[1]

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add a solution of 1-tert-butyl-1H-pyrazol-5-ylmethanamine (1.0 eq) and TEA (3.0 eq) in DCM dropwise.[1][2]

    • Critical Step: Unlike the methyl analog, this reaction will not be instant.[1][2] Warm to reflux (40°C) and stir for 4–12 hours.

  • Workup:

    • Quench with Sat. NaHCO3. Extract with DCM.[1][9]

    • Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.[1][2]

    • Dry over Na2SO4 and concentrate.[1][9]

  • Validation:

    • Check LCMS for Mass [M+H]+.[1][2]

    • NMR Diagnostic: The t-butyl singlet (approx 1.6 ppm) is distinctive.[1] If the reaction failed, you will see the distinct shift of the free amine vs. the amide.[1]

Protocol: Regioselective Synthesis of 1-tert-Butyl Pyrazoles

Based on principles from [2] and [3].

  • Condensation: Combine 1,3-diketone (1.0 eq) and tert-butylhydrazine hydrochloride (1.1 eq) in Ethanol.

  • Reflux: Heat to reflux for 4 hours.

  • Workup: Evaporate solvent. The bulk of the t-butyl group forces the formation of the isomer where the t-butyl is on the nitrogen distal to the largest substituent on the carbon backbone.

  • Purification: Often crystallizes directly upon cooling/trituration with hexanes, unlike the methyl oils which require column chromatography.[1][2]

References

  • Rosa, F. A., et al. (2008).[1][2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Synlett. Link[1][2]

  • Elguero, J., et al. (2002).[1][2] "Pyrazoles."[1][6][9][10][11][12][13][14] Comprehensive Heterocyclic Chemistry II. Link

  • Fichez, J., et al. (2010).[1][2] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

  • Doherty, K. E., et al. (2022).[1][2] "(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone."[1][2] Molbank.[1] Link[1][2]

  • Stracke, J., et al. (2024).[1][2] "2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine: Effects of the Peripheral Aliphatic Side Chain." ResearchGate.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-tert-butyl-1H-pyrazol-4-yl)methanamine

Operational Safety Guide: (1-tert-butyl-1H-pyrazol-4-yl)methanamine Executive Summary: The "Safety First" Mandate (1-tert-butyl-1H-pyrazol-4-yl)methanamine (CAS: 1017322-68-3, generic analog reference) is a specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: (1-tert-butyl-1H-pyrazol-4-yl)methanamine

Executive Summary: The "Safety First" Mandate

(1-tert-butyl-1H-pyrazol-4-yl)methanamine (CAS: 1017322-68-3, generic analog reference) is a specialized heterocyclic building block. While often classified as an Irritant (Skin/Eye Cat. 2) in preliminary vendor data, its structural pharmacophore—a primary alkyl amine attached to a lipophilic pyrazole core—dictates that it be handled with Corrosive (Cat. 1B) precautions until specific toxicological data proves otherwise.

Immediate Action Required:

  • Default Status: Treat as a severe skin/eye irritant and potential respiratory sensitizer.

  • Critical Risk: The tert-butyl group increases lipophilicity, potentially enhancing dermal absorption of the basic primary amine moiety.

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

Part 1: Chemical Hazard Profiling (The "Why")

To select the correct PPE, we must understand the molecule's behavior, not just its label.

Structural FeatureHazard Implication
Primary Amine (

)
Basicity: High pKa (~9-10). Upon contact with skin moisture, it generates hydroxide ions, leading to saponification of fats and potential chemical burns.
Pyrazole Ring Sensitization: Nitrogen-rich heterocycles are known potential sensitizers. Repeated exposure may lead to allergic dermatitis.
tert-Butyl Group Permeability: This bulky, hydrophobic group increases the LogP (lipophilicity), facilitating faster transport across the stratum corneum (skin barrier) compared to simple methyl-pyrazoles.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on "breakthrough prevention."

PPE Selection Logic

PPE_Logic Start Task Assessment Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution HighExp High Exposure Risk (Spill/Scale-up) Start->HighExp Gloves_Std Gloves: Double Nitrile (min 5 mil) Solid->Gloves_Std Eye_Std Eye: Chemical Splash Goggles Solid->Eye_Std Resp_Std Resp: Fume Hood Required Solid->Resp_Std Solution->Gloves_Std Solution->Eye_Std Solution->Resp_Std Gloves_High Gloves: Laminate (Ansell Barrier) or Neoprene HighExp->Gloves_High HighExp->Eye_Std HighExp->Resp_Std

Figure 1: Decision logic for PPE selection based on operational state. Note that standard safety glasses are insufficient for primary amines due to vapor/splash corrosivity risks.

Detailed PPE Specifications
ComponentStandard Protocol (Analytical/Small Scale)Advanced Protocol (Scale-up/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil).Change outer glove immediately upon splash.[1]Laminate Film (e.g., Silver Shield/Barrier) Worn under outer Nitrile glove for dexterity.[2]Amines can permeate thin nitrile. Double gloving provides a "visual indicator" gap and increases breakthrough time by ~4x.
Eye Protection Chemical Splash Goggles (Indirect vented).Full Face Shield (Over goggles).Alkaline burns are insidious; they penetrate deeper than acid burns before pain is felt. Goggles prevent vapor absorption into the tear film.
Body Protection Lab Coat (Cotton/Poly) Buttoned to neck. Long sleeves.Tyvek® Apron/Sleeves Impervious to liquids.Cotton absorbs; Tyvek repels. Essential when handling >10g or concentrated solutions.
Respiratory Fume Hood (Face velocity >100 fpm) .Full-face Respirator (ABEK1 or Multi-gas cartridge).Primary amines have low odor thresholds but high irritation potential.

Part 3: Operational Workflow & Handling Protocols

A. Weighing & Transfer (Solid State)

Risk: Static charge dispersal of fine powder.

  • Engineering: Use an ionizing bar or anti-static gun inside the balance enclosure to neutralize the hydrophobic powder.

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

  • Hygiene: Wipe the exterior of the stock bottle with a damp tissue (water/ethanol) before returning it to storage to remove invisible amine dust.

B. Solubilization & Reaction

Risk: Exotherm and Vapor Generation.

  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), be aware that amines can react slowly to form quaternary salts over long periods; use fresh solutions.

  • Acid Addition: If the protocol calls for acidification (e.g., HCl salt formation), add acid to the amine solution slowly at

    
    . The heat of neutralization for primary amines is significant (
    
    
    
    ) and can cause solvent flashing.
C. Waste Disposal & Deactivation

Do not mix with oxidizing agents (e.g., peroxides, nitric acid) in the waste stream—risk of N-oxide formation or explosion.

Disposal Workflow:

  • Segregation: Collect in "Basic Organic Waste" containers.

  • Labeling: Explicitly mark "Contains Pyrazole-Amines" to alert waste handlers of potential sensitization risks.

  • Rinse: Triple rinse empty containers with methanol before disposal.

Part 4: Emergency Response (Self-Validating Systems)

This section provides a "Loop Logic" for accidents—if step A fails, step B is the fail-safe.

Spill_Response Spill Spill Detected Assess Assess Volume/Location Spill->Assess Minor Minor (<10mL/g) Inside Hood Assess->Minor Major Major (>10mL/g) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Do NOT use Strong Acid (Heat Risk) Absorb->Neutralize Clean Wash area with Dilute Acetic Acid/Soap Neutralize->Clean

Figure 2: Emergency response logic. Note the prohibition on using strong acids for neutralization due to exothermic risks.[3]

First Aid (Specific to Amines):

  • Eye Contact: Flush for minimum 15 minutes .[1][4][5][6] Time is tissue. Do not wait for EMS.

  • Skin Contact: Wash with soap and water.[4][5][7] Avoid alcohol-based hand sanitizers immediately after exposure, as they may increase skin permeability to the lipophilic pyrazole ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary for Pyrazole Derivatives (Safety Data). National Library of Medicine. [Link]

Sources

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